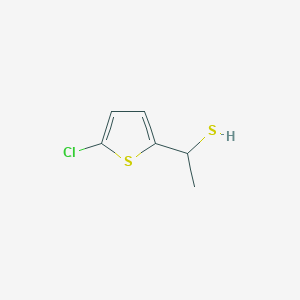
1-(5-Chlorothiophen-2-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)ethane-1-thiol is a chemical compound with the molecular formula C6H7ClS2. It is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and an ethane-1-thiol group at the 1-position. This compound is used primarily in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)ethane-1-thiol typically involves the chlorination of thiophene followed by the introduction of the ethane-1-thiol group. One common method includes:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Formation of Ethane-1-thiol Group: The chlorinated thiophene is then reacted with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of chlorination and thiolation would apply, with considerations for scalability and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or modify the thiophene ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethane-1-thiol is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in oxidative stress and cellular signaling.
Pathways: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromothiophen-2-yl)ethane-1-thiol
- 1-(5-Iodothiophen-2-yl)ethane-1-thiol
- 1-(5-Methylthiophen-2-yl)ethane-1-thiol
Uniqueness
1-(5-Chlorothiophen-2-yl)ethane-1-thiol is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on thiophene derivatives.
Properties
Molecular Formula |
C6H7ClS2 |
|---|---|
Molecular Weight |
178.7 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanethiol |
InChI |
InChI=1S/C6H7ClS2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 |
InChI Key |
LUKQAQSQVQPTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


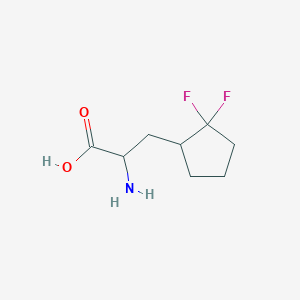

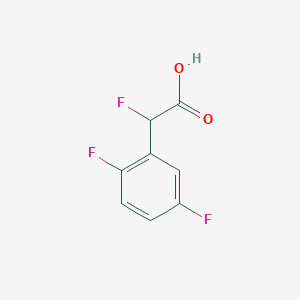
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13287709.png)
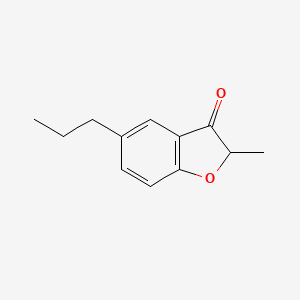
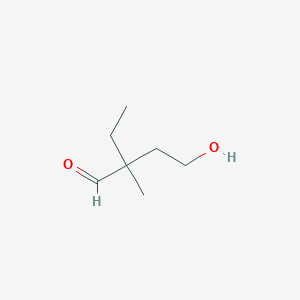
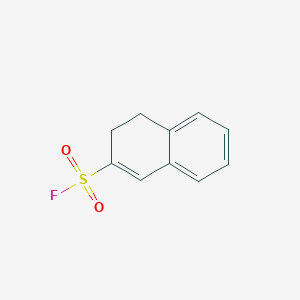
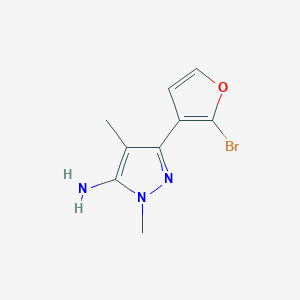
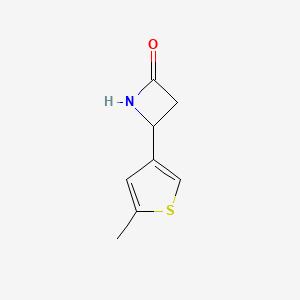

![3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13287743.png)

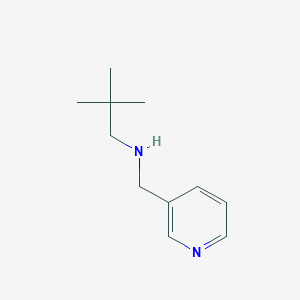
![2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13287766.png)
